Bis(methylsulfonyl)methane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

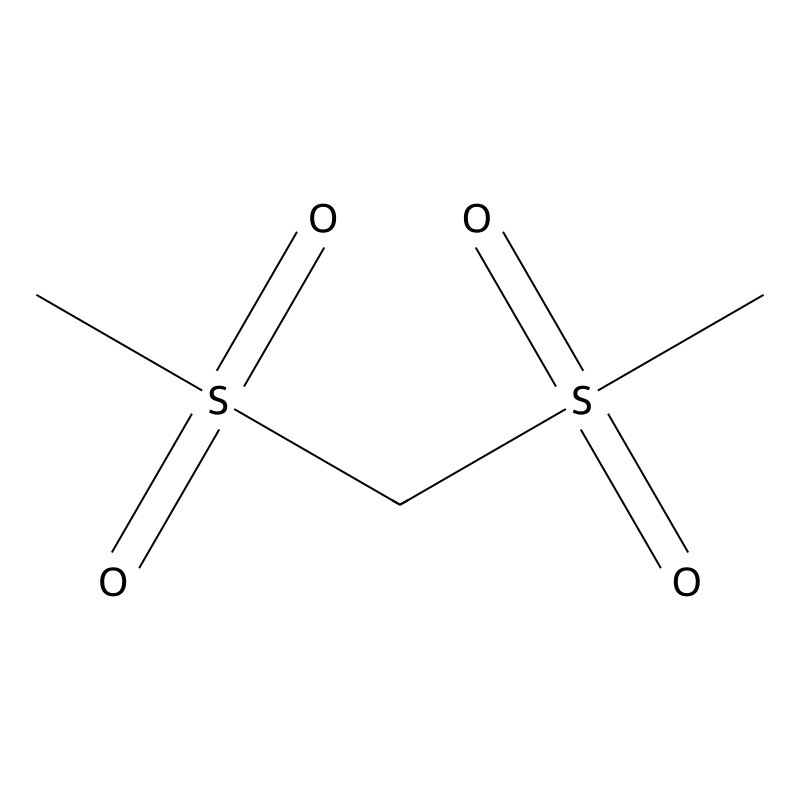

Bis(methylsulfonyl)methane, also known as bis(methylsulfonyl) methane, is an organosulfur compound with the chemical formula . It is characterized by the presence of two methylsulfonyl groups attached to a central methane carbon. This compound is a derivative of methylsulfonylmethane, which is widely recognized for its potential health benefits and applications in various fields, including pharmaceuticals and agriculture. Bis(methylsulfonyl)methane exhibits unique properties due to its structural configuration, which influences its reactivity and interactions in biological systems.

The biological activity of bis(methylsulfonyl)methane has garnered interest due to its potential therapeutic benefits. Some research suggests that compounds related to bis(methylsulfonyl)methane may exhibit anti-inflammatory properties and could be beneficial in treating conditions such as arthritis and joint pain. The compound's ability to cross biological membranes may enhance its efficacy as a therapeutic agent . Additionally, it has been observed that bis(methylsulfonyl)methane might interact synergistically with other compounds like glucosamine and chondroitin, potentially improving joint health outcomes .

Several methods exist for synthesizing bis(methylsulfonyl)methane. One common approach involves the oxidation of dimethyl sulfide or methylsulfonylmethane using oxidizing agents like oxone or hydrogen peroxide. Another method includes the reaction of sulfides with electrophilic agents under controlled conditions to yield sulfone derivatives . The choice of synthesis method can significantly influence the yield and purity of the final product.

Bis(methylsulfonyl)methane finds applications across various domains:

- Pharmaceuticals: Used in formulations aimed at reducing inflammation and pain.

- Agriculture: Investigated for its potential as a growth enhancer or pest repellent.

- Cosmetics: Incorporated into skin care products for its purported benefits on skin health.

- Food Industry: Explored as a food additive due to its safety profile and potential health benefits .

Several compounds share structural similarities with bis(methylsulfonyl)methane. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methylsulfonylmethane | Commonly used as a dietary supplement; less complex than bis(methylsulfonyl)methane. | |

| Dimethyl sulfoxide | A solvent with distinct pharmacological properties; often used in drug formulation. | |

| Bis(arylsulfonyl)methane | Varies | Contains aryl groups; utilized in organic synthesis as a catalyst. |

Uniqueness of Bis(methylsulfonyl)methane

Bis(methylsulfonyl)methane stands out due to its dual methylsulfonyl groups, which enhance its reactivity compared to simpler sulfone compounds. Its potential for synergistic effects in biological systems further distinguishes it from related compounds, making it a subject of ongoing research in both medicinal chemistry and nutritional science.